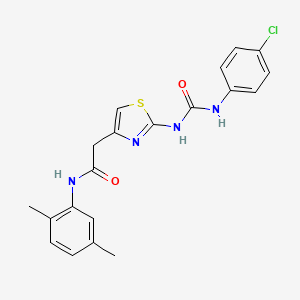
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O2S and its molecular weight is 414.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)-N-(2,5-dimethylphenyl)acetamide is a synthetic organic molecule that exhibits significant potential in medicinal chemistry. Its structure includes a thiazole ring, a urea linkage, and chlorophenyl substituents, which contribute to its biological activity. This article reviews the compound’s biological properties, mechanisms of action, and relevant case studies.
Structural Features
The molecular formula of the compound is C23H21ClN6O3S, with a molecular weight of approximately 497 g/mol. The structural components are crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C23H21ClN6O3S |
| Molecular Weight | 497 g/mol |
| Key Functional Groups | Thiazole, Urea, Chlorophenyl |
| CAS Number | 897620-96-1 |
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within cells. The thiazole ring enhances binding affinity to proteins and enzymes, while the urea linkage facilitates hydrogen bonding interactions. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Biological Activities
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structural features exhibit antimicrobial properties. The presence of the thiazole and urea moieties may contribute to this activity by inhibiting bacterial cell wall synthesis or disrupting metabolic pathways.
- Anticancer Potential : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. The specific substitution patterns in this compound may enhance its efficacy against various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance, it could inhibit proteases or kinases that are critical for cancer cell proliferation.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antimicrobial Activity : A derivative with a thiazole structure was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays .
- Cancer Cell Line Testing : In vitro studies demonstrated that thiazole-containing compounds induced apoptosis in MCF-7 breast cancer cells by activating caspase pathways .
- Enzyme Interaction Studies : Computational docking studies revealed that the compound binds effectively to the active site of specific kinases involved in cancer signaling pathways .
特性
IUPAC Name |
2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O2S/c1-12-3-4-13(2)17(9-12)24-18(26)10-16-11-28-20(23-16)25-19(27)22-15-7-5-14(21)6-8-15/h3-9,11H,10H2,1-2H3,(H,24,26)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTGGHBPIXJQRLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














